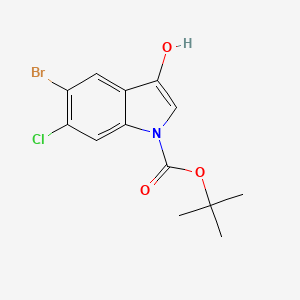![molecular formula C10H20N2O B13146874 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₀H₂₀N₂O It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one typically involves the reaction of azepane with a suitable aminomethylating agent, followed by the introduction of the propanone group. One common method involves the reaction of azepane with formaldehyde and hydrogen cyanide to form the aminomethyl derivative, which is then reacted with acetone under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Aminomethyl)piperidin-1-yl]propan-1-one: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
1-[2-(Aminomethyl)morpholin-1-yl]propan-1-one: Contains a morpholine ring with an oxygen atom in the ring structure.
Uniqueness
1-[2-(Aminomethyl)azepan-1-yl]propan-1-one is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to six-membered ring analogs
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)azepan-1-yl]propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-7-5-3-4-6-9(12)8-11/h9H,2-8,11H2,1H3 |
Clave InChI |
CVHFUAWMDUAROX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCCCCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
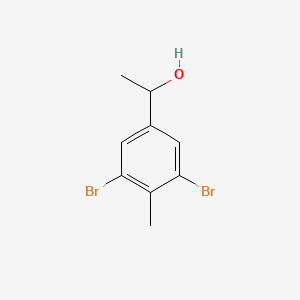
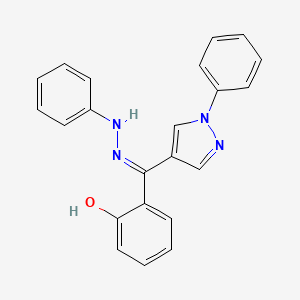
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
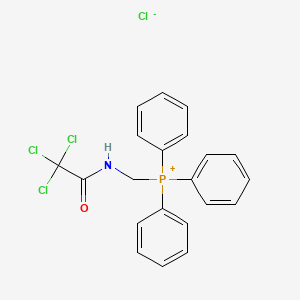
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
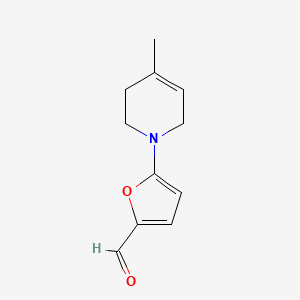
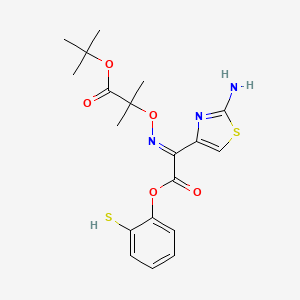

![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
